9,10-Deepithio-9,10-didehydroacanthifolicin 9,10-Deepithio-9,10-didehydroacanthifolicin Okadaic acid is found in mollusks. Okadaic acid is found in the marine sponges Halichondria okadai and Halichondria melanodocia and shellfish. It is a metabolite of Prorocentrum lima. It is a diarrhetic shellfish toxin. Okadaic acid is a toxin that accumulates in bivalves and causes diarrhetic shellfish poisoning. The molecular formula of okadaic acid, which is a derivative of a C38 fatty acid, is C44H68O13. The IUPAC name of okadaic acid is (2R)-2-hydroxy-3-{(2S,5R,6R,8S)-5-hydroxy-[(1R,2E)-3-((2R,5R,6'S,8'R,8a'S)-8'-hydroxy-6'-{(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl}-7'-methyleneoctahydro-3H,3'H-spiro[furan-2,2'-pyrano[3,2-b]pyran]-5-yl)-1-methylprop-2-en-1-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid. Okadaic acid was named from the marine sponge Halichondria okadai, from which okadaic acid was isolated for the first time. It has also been isolated from another marine sponge, H. malanodocia, as a cytotoxin. The real producer of okadaic acid is a marine dinoflagellate. Okadaic acid has been shown to exhibit anti-tumor, signalling, apoptotic and lipolytic functions Okadaic acid belongs to the family of Okadaic Acids and Derivatives. These are heat-stable polyether and lipophilic compounds that accumulate in the fatty tissue of shellfish. (A3211, A3212, A3213, A3214).
Brand Name: Vulcanchem
CAS No.:
VCID: VC13360179
InChI: InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+
SMILES: CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Molecular Formula: C44H68O13
Molecular Weight: 805.0 g/mol

9,10-Deepithio-9,10-didehydroacanthifolicin

CAS No.:

Cat. No.: VC13360179

Molecular Formula: C44H68O13

Molecular Weight: 805.0 g/mol

* For research use only. Not for human or veterinary use.

9,10-Deepithio-9,10-didehydroacanthifolicin -

Specification

Molecular Formula C44H68O13
Molecular Weight 805.0 g/mol
IUPAC Name 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid
Standard InChI InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+
Standard InChI Key QNDVLZJODHBUFM-MDZDMXLPSA-N
Isomeric SMILES CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
SMILES CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Canonical SMILES CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Colorform Crystals from dichloromethane/hexane; crystals from benzene-CHCl3
White crystals or powde
Melting Point 171-175 °C; 164-166 °C
164 - 166 °C

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

9,10-Deepithio-9,10-didehydroacanthifolicin is systematically named to reflect its complex polyether structure, characterized by a deepithio modification and conjugated double bonds. It is interchangeably referred to as okadaic acid (OA) in scientific literature, a designation derived from its initial isolation from the marine sponge Halichondria okadai . Additional synonyms include NSC-677083, though this identifier is less commonly used .

Molecular Characteristics

The compound’s molecular formula, C44H68O13\text{C}_{44}\text{H}_{68}\text{O}_{13}, corresponds to a monoisotopic mass of 804.466 Da and an average molecular weight of 805.0 g/mol . Its structure comprises a 38-carbon polyether backbone with multiple cyclic ether rings, a feature shared with other marine toxins such as dinophysistoxins . The presence of a sodium salt form (C44H67O13Na\text{C}_{44}\text{H}_{67}\text{O}_{13}\text{Na}) enhances solubility in organic solvents like chloroform, methanol, and dimethyl sulfoxide (DMSO), though it remains insoluble in water .

Table 1: Key Physicochemical Properties of 9,10-Deepithio-9,10-Didehydroacanthifolicin

PropertyValue/DescriptionSource
Molecular FormulaC44H68O13\text{C}_{44}\text{H}_{68}\text{O}_{13}
Molecular Weight805.0 g/mol
CAS Number78111-17-8
SolubilitySoluble in chloroform, DMSO, ethanol; insoluble in water
Optical Activity+21+21^\circ to +25.4+25.4^\circ (in CHCl3_3)
Melting Point164–175°C

Biosynthesis and Synthetic Routes

Natural Biosynthesis

9,10-Deepithio-9,10-didehydroacanthifolicin is biosynthesized via polyketide synthase (PKS) pathways in marine dinoflagellates. These pathways involve sequential condensation of acetate and propionate units, followed by cyclization, oxidation, and sulfation modifications . The enzymatic machinery responsible for its production remains partially characterized, though homologs to bacterial PKS systems have been proposed .

Laboratory Synthesis

Total synthesis of 9,10-deepithio-9,10-didehydroacanthifolicin is challenging due to its structural complexity. Current approaches focus on modular assembly of polyether fragments through stereoselective epoxide-opening reactions and cross-coupling strategies. Synthetic analogs, such as methyl okadaate, have been developed to study structure-activity relationships, revealing that the carboxyl group at C-1 and the spiroketal system at C-19–C-27 are critical for phosphatase inhibition .

Mechanism of Action

Inhibition of Protein Phosphatases

The compound’s primary mechanism involves competitive inhibition of PP1 and PP2A, enzymes responsible for dephosphorylating serine/threonine residues on regulatory proteins . Binding occurs at the catalytic subunit of these phosphatases, with dissociation constants (KiK_i) in the nanomolar range:

Table 2: Inhibitory Potency Against Protein Phosphatases

PhosphataseIC50_{50} (nM)Selectivity vs. Other PhosphatasesSource
PP2A0.1–1.0100–1,000-fold over PP1
PP110–1510-fold over PP2B
PP2B>10,000Insensitive

This inhibition leads to accumulation of phosphorylated proteins, altering activities of kinases (e.g., MAPK, CDKs) and transcription factors (e.g., NF-κB), thereby modulating cell proliferation, apoptosis, and immune responses .

Tumor-Promoting Activity

By disrupting phosphatase activity, 9,10-deepithio-9,10-didehydroacanthifolicin mimics tumor promotion through sustained activation of growth signals and evasion of apoptosis . It induces epidermal hyperplasia in murine models and enhances tumorigenesis in combination with initiators like 7,12-dimethylbenz[a]anthracene (DMBA) . Paradoxically, it also triggers apoptosis in certain cancer cells (e.g., breast carcinoma MCF-7) by hyperactivating stress-response pathways .

Biological and Research Applications

Cell Cycle and Apoptosis Studies

The compound is widely used to investigate cell cycle checkpoints. By inhibiting PP2A, it prevents dephosphorylation of cyclin-dependent kinases (CDKs), leading to G2/M arrest and apoptosis in neurons and myeloid cells . In contrast, it blocks glucocorticoid-induced apoptosis in T-cell hybridomas, highlighting context-dependent effects .

Neurobiological Research

9,10-Deepithio-9,10-didehydroacanthifolicin enhances neurotransmitter release at neuromuscular junctions and induces tau hyperphosphorylation, a hallmark of Alzheimer’s disease . These properties make it valuable for modeling neurodegenerative conditions and screening therapeutic agents.

Signal Transduction Pathways

Studies utilizing this inhibitor have elucidated roles of PP1/PP2A in nitric oxide synthesis, calcium signaling, and COX-2 gene activation . For example, it upregulates COX-2 expression in macrophages, linking phosphatase activity to inflammatory responses .

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